

# Unveiling the History of 3-(4-Hydroxyphenyl)propionitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-(4-Hydroxyphenyl)propionitrile**

Cat. No.: **B013598**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

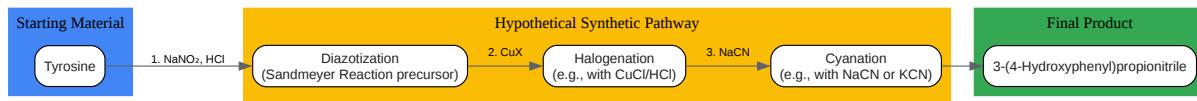
## Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of **3-(4-Hydroxyphenyl)propionitrile**, a valuable building block in organic synthesis. While its modern applications are documented, its early history has remained somewhat obscure. This document aims to shed light on its origins by presenting available historical context, alongside its physicochemical properties and a detailed modern synthesis protocol.

## Introduction

**3-(4-Hydroxyphenyl)propionitrile**, also known by synonyms such as p-hydroxyhydrocinnamonnitrile and  $\beta$ -(4-hydroxyphenyl)propionitrile, is a bifunctional organic compound featuring a nitrile group and a phenol moiety. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. While the initial discovery and synthesis of this compound are not widely documented in readily accessible modern literature, this guide endeavors to provide a thorough account based on available information.

## Physicochemical Properties


A clear understanding of the physical and chemical characteristics of **3-(4-Hydroxyphenyl)propionitrile** is essential for its effective use in research and development.

| Property            | Value                                                          | Reference           |
|---------------------|----------------------------------------------------------------|---------------------|
| Molecular Formula   | C <sub>9</sub> H <sub>9</sub> NO                               | <a href="#">[1]</a> |
| Molecular Weight    | 147.17 g/mol                                                   | <a href="#">[1]</a> |
| CAS Registry Number | 17362-17-3                                                     | <a href="#">[1]</a> |
| Appearance          | White to pale yellow crystalline solid                         |                     |
| Melting Point       | 77-80 °C                                                       |                     |
| Boiling Point       | 166 °C at 8 mmHg                                               |                     |
| Solubility          | Soluble in methanol, ethanol, and acetone. Insoluble in water. |                     |

## Discovery and Historical Synthesis

Detailed information regarding the first reported synthesis of **3-(4-Hydroxyphenyl)propionitrile** is not prominently available in contemporary chemical literature. Early organic chemistry research was often published in German or French journals, and comprehensive digital archives of this literature are not always readily searchable.

It is plausible that the synthesis was first achieved through classical methods of nitrile formation, such as the cyanation of a corresponding halide or the dehydration of an amide. One of the foundational methods for the synthesis of related nitriles in the early 20th century involved the reaction of an alkyl halide with an alkali metal cyanide. A hypothetical historical synthesis of **3-(4-Hydroxyphenyl)propionitrile** could have involved the following logical steps:



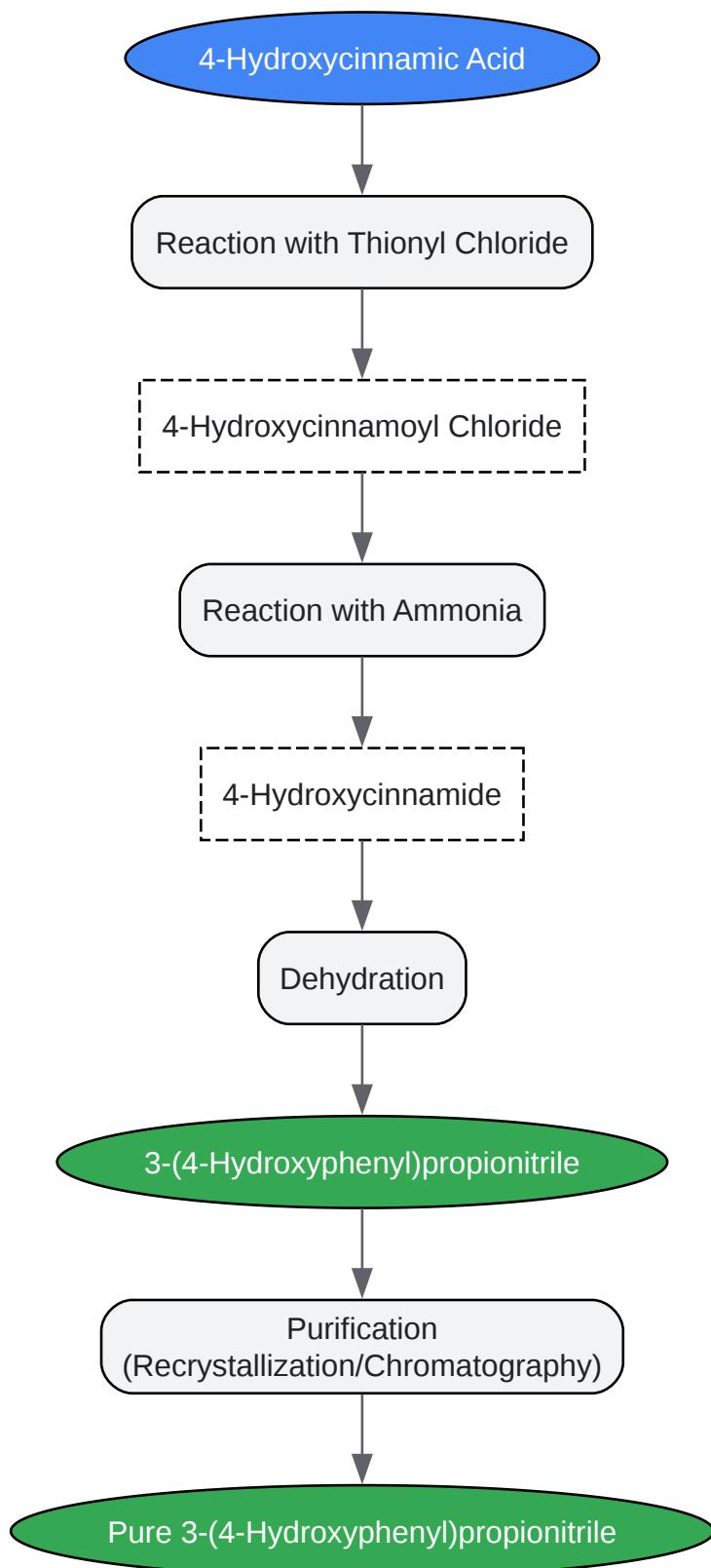
[Click to download full resolution via product page](#)

Caption: Hypothetical historical synthesis pathway.

## Modern Synthetic Protocols

Contemporary methods for the synthesis of **3-(4-Hydroxyphenyl)propionitrile** offer improved yields, milder reaction conditions, and greater substrate scope compared to historical approaches. A widely employed modern method is the catalytic reduction of a corresponding cyanohydrin or the hydrocyanation of a vinyl phenol derivative.

## Experimental Protocol: Synthesis via Reduction of 4-Hydroxycinnamic Acid


A common and efficient laboratory-scale synthesis involves the conversion of 4-hydroxycinnamic acid to the corresponding nitrile.

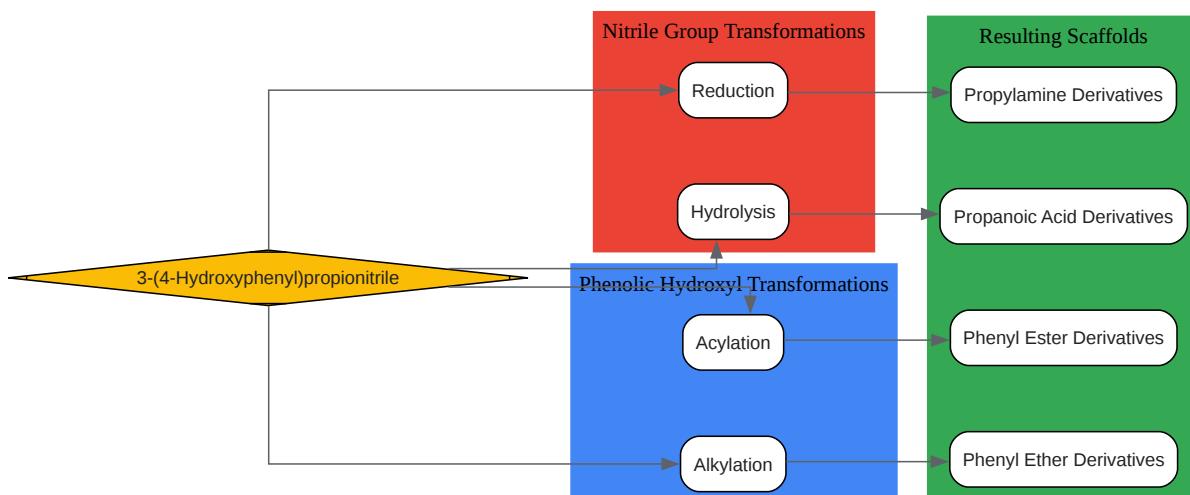
### Materials:

- 4-hydroxycinnamic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- Ammonia (aqueous solution)
- Dehydrating agent (e.g., phosphorus pentoxide, P<sub>2</sub>O<sub>5</sub>)
- Anhydrous solvents (e.g., diethyl ether, dichloromethane)
- Standard laboratory glassware and equipment

## Procedure:

- Acid Chloride Formation: 4-hydroxycinnamic acid is reacted with an excess of thionyl chloride to form 4-hydroxycinnamoyl chloride. The reaction is typically carried out in an inert solvent under reflux.
- Amide Formation: The resulting acid chloride is then carefully added to a cooled, concentrated aqueous solution of ammonia to yield 4-hydroxycinnamide.
- Dehydration to Nitrile: The amide is subsequently dehydrated to form **3-(4-Hydroxyphenyl)propionitrile**. This is often achieved by heating the amide with a strong dehydrating agent like phosphorus pentoxide.
- Purification: The crude product is purified by recrystallization or column chromatography to yield the pure **3-(4-Hydroxyphenyl)propionitrile**.




[Click to download full resolution via product page](#)

Caption: Modern synthesis workflow from 4-hydroxycinnamic acid.

## Applications in Research and Drug Development

**3-(4-Hydroxyphenyl)propionitrile** serves as a key intermediate in the synthesis of various pharmaceutical agents. Its phenolic hydroxyl group and nitrile functionality allow for a wide range of chemical transformations.

- Precursor to Pharmaceuticals: It is a building block for the synthesis of compounds with potential therapeutic activities, including cardiovascular and neurological agents.
- Derivatization: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a diverse array of derivatives. The phenolic hydroxyl group can be alkylated or acylated to modulate the compound's properties.



[Click to download full resolution via product page](#)

Caption: Chemical derivatization pathways.

## Conclusion

**3-(4-Hydroxyphenyl)propionitrile** is a compound with a rich, albeit not fully documented, history. Its journey from a likely discovery in the early era of organic synthesis to its current role as a valuable synthetic intermediate highlights the enduring importance of fundamental organic molecules. This guide has provided a consolidated resource on its properties, a plausible historical synthesis, a detailed modern experimental protocol, and its applications, serving as a valuable tool for researchers in the chemical and pharmaceutical sciences. Further archival research into early 20th-century chemical literature may yet uncover the original report of this versatile compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [lookchem.com](http://lookchem.com) [lookchem.com]
- To cite this document: BenchChem. [Unveiling the History of 3-(4-Hydroxyphenyl)propionitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013598#discovery-and-history-of-3-4-hydroxyphenyl-propionitrile>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)